N-TERT-BUTYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE
Overview
Description
N-TERT-BUTYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE is an organic compound that features a tert-butyl group, a phenylthio group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE typically involves the following steps:
Formation of the tert-butyl group: The tert-butyl group can be introduced through the reaction of isobutene with a suitable precursor under acidic conditions.
Introduction of the phenylthio group: This step involves the reaction of a phenylthiol with an appropriate acylating agent to form the phenylthioacetyl group.
Formation of the benzamide moiety: The final step involves the reaction of the phenylthioacetyl intermediate with a benzamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can undergo substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-TERT-BUTYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The phenylthio group may interact with thiol-containing enzymes, while the benzamide moiety can form hydrogen bonds with protein residues. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-{[(methylthio)acetyl]amino}benzamide
- N-(tert-butyl)-2-{[(ethylthio)acetyl]amino}benzamide
- N-(tert-butyl)-2-{[(propylthio)acetyl]amino}benzamide
Uniqueness
N-TERT-BUTYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs with different alkylthio groups. The phenylthio group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-tert-butyl-2-[(2-phenylsulfanylacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-19(2,3)21-18(23)15-11-7-8-12-16(15)20-17(22)13-24-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUILIKGDIRHZIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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